molecular formula C17H23N3O7S B2458972 Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate CAS No. 899740-18-2

Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2458972
CAS No.: 899740-18-2
M. Wt: 413.45
InChI Key: XBENPLOVTNBTGM-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O7S and its molecular weight is 413.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

The compound interacts with its target, the α-amylase enzyme, by inhibiting its activity

Biochemical Pathways

The inhibition of α-amylase affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates, the compound reduces the amount of glucose that enters the bloodstream after a meal, which can help regulate blood sugar levels.

Pharmacokinetics

Given its potent inhibition of α-amylase, it can be inferred that the compound has sufficient bioavailability to exert its effects .

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting α-amylase and reducing the amount of glucose that enters the bloodstream, the compound can help manage blood sugar levels, making it a potential candidate for the treatment of diabetes .

Properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7S/c1-2-25-17(22)19-6-8-20(9-7-19)28(23,24)10-5-18-16(21)13-3-4-14-15(11-13)27-12-26-14/h3-4,11H,2,5-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBENPLOVTNBTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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